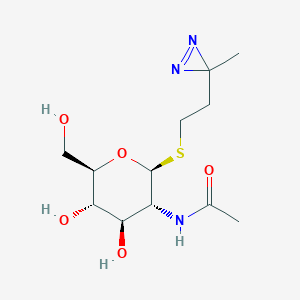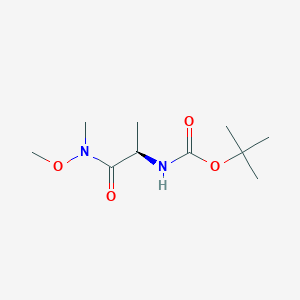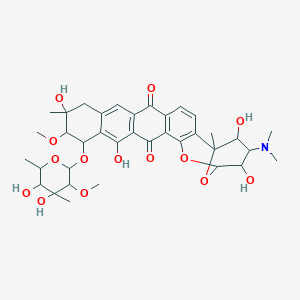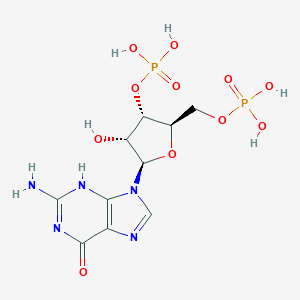
4-菲萘酚
描述
Synthesis Analysis
The synthesis of phenanthrenes has been a subject of interest in many research studies. One approach involves the photocyclization of stilbenes containing a tosyl group on the central double bond . Another method involves the electrochemical C−H/C−H arylation of 1-biphenyl-2-ylethanone bearing an electron-withdrawing group .Molecular Structure Analysis
The molecular structure of 4-Phenanthrenol consists of 14 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
Phenanthrenes, including 4-Phenanthrenol, can undergo various chemical reactions. For instance, they can participate in the reaction with 4-aminoantipyrine in the presence of potassium ferricyanide at a pH of 10 to form a stable reddish-brown colored antipyrine dye . They can also undergo photocatalyzed reactions .Physical And Chemical Properties Analysis
4-Phenanthrenol has a density of 1.2±0.1 g/cm3, a boiling point of 404.5±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.1±3.0 kJ/mol and a flash point of 197.7±12.0 °C . Its molar refractivity is 63.8±0.3 cm3 .科学研究应用
Biodegradation and Tolerance Mechanisms in Plants
Phenanthren-4-ol is a polycyclic aromatic hydrocarbon (PAH) compound. PAHs are organic pollutants with carcinogenic and mutagenic effects. In plants, understanding the biodegradation and tolerance mechanisms to PAHs is crucial. Here’s what we know:
- CYP75B1 Gene and Phenanthrene Tolerance :
Fungal Toxicity and Transcriptomic Insights
- Antimicrobial Mechanism and Transcriptome Analysis :
Human Urine Metabolites and Quantitation
- Phenanthrenol Levels in Smokers :
Regioselective Functionalization
- Functionalization of 9-Phenanthrenols :
TRPM4 Channel Inhibition
- TRPM4 Inhibitors and Specificity :
作用机制
Phenanthren-4-ol, also known as 4-Phenanthrenol or 4-Phenanthrol, is a chemical compound with the molecular formula C14H10O . This article will discuss the mechanism of action of Phenanthren-4-ol, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Phenanthrenes, the class of compounds to which phenanthren-4-ol belongs, are known to interact with various biological targets .
Mode of Action
Phenanthrenes are known to exhibit a range of biological activities, including acting as opioid agonists and antagonists . The exact interaction of Phenanthren-4-ol with its targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
Phenanthrenes are known to interact with various biochemical pathways, particularly those involving opioid receptors .
Result of Action
Phenanthrenes are known to exhibit a range of biological activities, including analgesic effects, which are likely mediated through their interaction with opioid receptors .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature for optimal stability .
安全和危害
未来方向
属性
IUPAC Name |
phenanthren-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMYIUXARJLHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227324 | |
| Record name | 4-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenanthrenol | |
CAS RN |
7651-86-7 | |
| Record name | 4-Hydroxyphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenanthrenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenanthren-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ED7OAK0P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)



